molecular formula C16H22N2O3 B2648929 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methylbutanamide CAS No. 921995-99-5

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methylbutanamide

Cat. No. B2648929
CAS RN: 921995-99-5
M. Wt: 290.363
InChI Key: FALIAJWKORVCHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methylbutanamide is a useful research compound. Its molecular formula is C16H22N2O3 and its molecular weight is 290.363. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant and Neuroprotective Potential

Research has demonstrated that derivatives of N-substituted benzothiazol-2-yl amides, which share structural similarities with the compound of interest, exhibit anticonvulsant and neuroprotective effects. These effects are evidenced by their ability to mitigate seizure activity and protect neuronal integrity in experimental models, suggesting potential applications in treating neurological disorders (Hassan, Khan, & Amir, 2012).

Heterocyclic Chemistry and Drug Design

Studies have synthesized benzimidazole-tethered oxazepine heterocyclic hybrids, highlighting the compound's role in the development of new molecular frameworks with potential pharmacological activities. These studies not only provide insights into the synthetic pathways of such compounds but also explore their structural and electronic properties, which are crucial for drug design (Almansour et al., 2016).

Agricultural Applications

Research into the use of solid lipid nanoparticles and polymeric nanocapsules for the sustained release of agricultural fungicides indicates the potential of such structures in enhancing the delivery and efficacy of active compounds. This approach could minimize environmental impact and reduce toxicity, offering a sustainable alternative for plant disease management (Campos et al., 2015).

Antibacterial and Anticancer Agents

The synthesis and evaluation of novel benzoxepine-1,2,3-triazole hybrids have been explored for their potential antibacterial and anticancer activities. These compounds show promise against Gram-negative bacteria and have demonstrated cytotoxicity against lung and colon cancer cell lines, highlighting the therapeutic potential of benzoxepine derivatives in treating infectious diseases and cancer (Kuntala et al., 2015).

Nonlinear Optical Properties

The synthesis and characterization of benzimidazole-tethered oxazepine hybrids have revealed their potential application in nonlinear optical (NLO) technologies. These compounds exhibit promising hyperpolarizability, indicating their suitability for NLO applications, which are pivotal in the development of optical and photonic devices (Almansour et al., 2016).

properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-4-18-7-8-21-14-6-5-12(10-13(14)16(18)20)17-15(19)9-11(2)3/h5-6,10-11H,4,7-9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALIAJWKORVCHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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